molecular formula C16H16N6O2S B287463 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide

5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide

Cat. No. B287463
M. Wt: 356.4 g/mol
InChI Key: BHVYXHNZSDDDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A is not fully understood. However, it is believed to act on various signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to have various biochemical and physiological effects. In cancer research, 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In cardiovascular disease research, 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to have vasodilatory effects and improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A in lab experiments is its high selectivity and potency. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A. One direction is to further investigate its mechanism of action and identify specific targets. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, research could focus on developing more efficient synthesis methods for 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A.

Synthesis Methods

5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A can be synthesized through a multistep process. The first step involves the reaction of 2-methylphenol with 2-bromo-5-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 3-methylthiophene-2-carboxylic acid in the presence of a coupling agent to obtain 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A.

Scientific Research Applications

5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cardiovascular disease research, 5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide A has been shown to have vasodilatory effects and improve endothelial function.

properties

Product Name

5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

5-amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide

InChI

InChI=1S/C16H16N6O2S/c1-9-5-3-4-6-10(9)24-12-7-11(19-8-20-12)22-14(17)13(15(18)23)16(21-22)25-2/h3-8H,17H2,1-2H3,(H2,18,23)

InChI Key

BHVYXHNZSDDDKH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)N)N

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)N)N

Origin of Product

United States

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